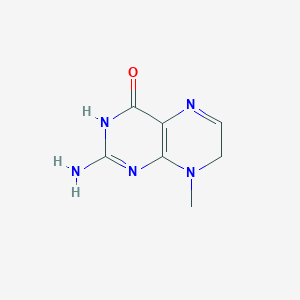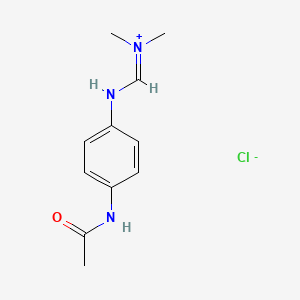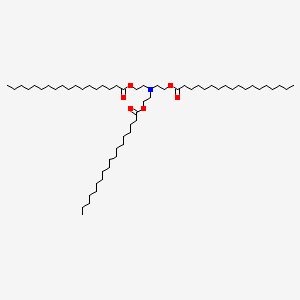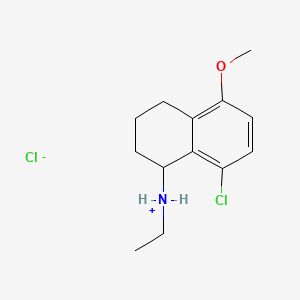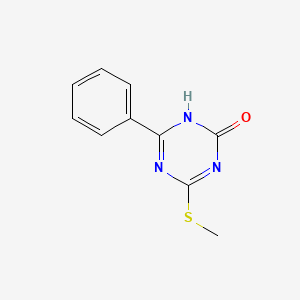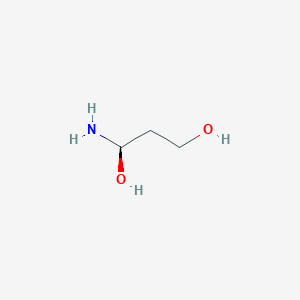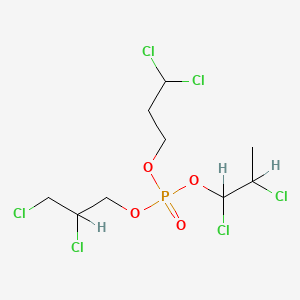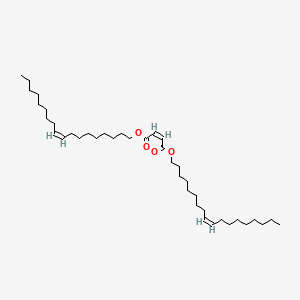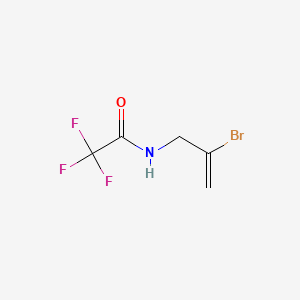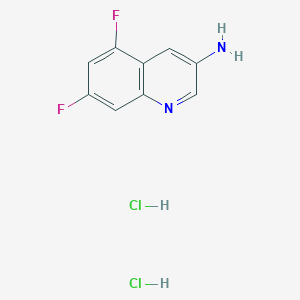
3-Amino-5,7-difluoroquinoline dihydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Amino-5,7-difluoroquinoline dihydrochloride is a heterocyclic organic compound with the molecular formula C9H9Cl2FN2. It is a derivative of quinoline, a compound known for its wide range of applications in medicinal chemistry and material science. The presence of amino and fluoro groups in its structure enhances its chemical reactivity and potential biological activity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-Amino-5,7-difluoroquinoline dihydrochloride typically involves the following steps:
Starting Material: The synthesis begins with a quinoline derivative.
Fluorination: Introduction of fluorine atoms at the 5 and 7 positions of the quinoline ring.
Amination: Introduction of an amino group at the 3 position.
Formation of Dihydrochloride Salt: The final step involves the formation of the dihydrochloride salt to enhance the compound’s stability and solubility.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and advanced purification techniques to ensure high yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
3-Amino-5,7-difluoroquinoline dihydrochloride undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The compound can be reduced to form different amine derivatives.
Substitution: The fluoro groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu).
Major Products
Oxidation: Nitroquinoline derivatives.
Reduction: Various amine derivatives.
Substitution: Quinoline derivatives with different functional groups replacing the fluoro groups.
Aplicaciones Científicas De Investigación
3-Amino-5,7-difluoroquinoline dihydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and fluorescent dyes.
Mecanismo De Acción
The mechanism of action of 3-Amino-5,7-difluoroquinoline dihydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The amino and fluoro groups play a crucial role in binding to these targets, thereby modulating their activity. The exact pathways involved depend on the specific application and target.
Comparación Con Compuestos Similares
Similar Compounds
- 3-Amino-7-fluoroquinoline dihydrochloride
- 4-Amino-7-fluoroquinoline
- 2-Amino-7-methoxy-3-methylquinoline hydrochloride
- 4-Amino-7,8-difluoroquinoline
Uniqueness
3-Amino-5,7-difluoroquinoline dihydrochloride is unique due to the specific positioning of the amino and fluoro groups, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for various research and industrial applications.
Propiedades
Fórmula molecular |
C9H8Cl2F2N2 |
|---|---|
Peso molecular |
253.07 g/mol |
Nombre IUPAC |
5,7-difluoroquinolin-3-amine;dihydrochloride |
InChI |
InChI=1S/C9H6F2N2.2ClH/c10-5-1-8(11)7-3-6(12)4-13-9(7)2-5;;/h1-4H,12H2;2*1H |
Clave InChI |
XOGYTBDNTCMQPD-UHFFFAOYSA-N |
SMILES canónico |
C1=C(C=C(C2=C1N=CC(=C2)N)F)F.Cl.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


